Neuropeptide S (rat)

描述

Synthesis Analysis

Neuropeptide S is synthesized in the central nervous system and has been identified as a potent modulator of fear and anxiety behaviors in rodents. A key aspect of its synthesis involves the NPS receptor, which exhibits a ten-fold higher efficacy of NPS signaling in vitro, associated with panic disorder in humans. This suggests a complex synthesis mechanism that may involve specific genetic polymorphisms affecting NPS receptor function and signaling efficacy (Raczka et al., 2010).

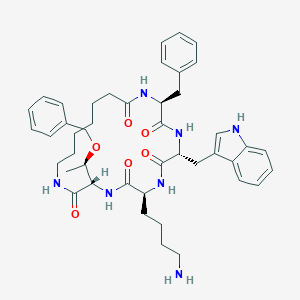

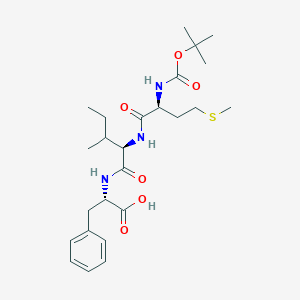

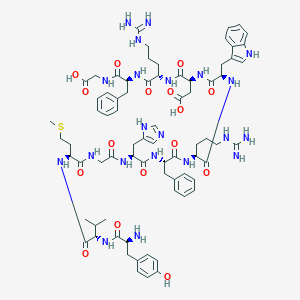

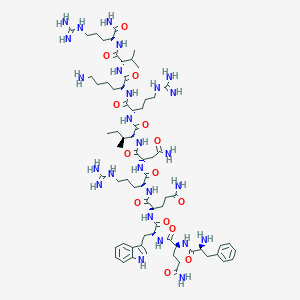

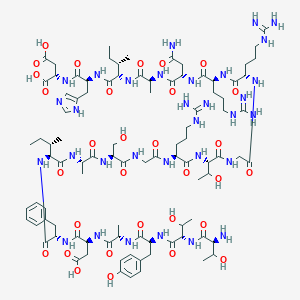

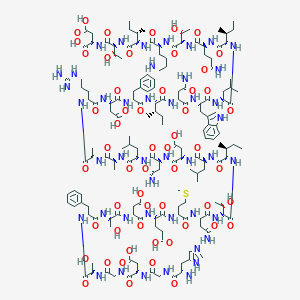

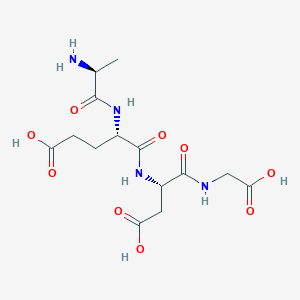

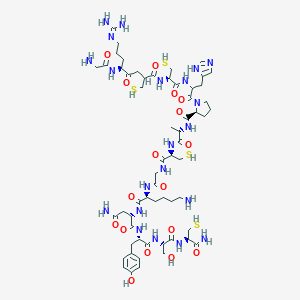

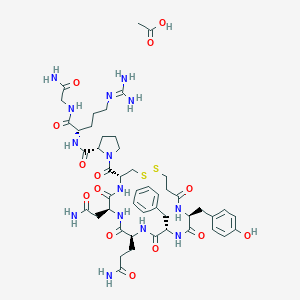

Molecular Structure Analysis

The molecular structure of Neuropeptide S involves a specific receptor interaction that modulates its effects on fear and anxiety. The NPS receptor, identified as NPSR1, plays a crucial role in this process. Research indicates that polymorphisms within the NPSR1 gene can significantly influence the psychological and physiological responses to fear stimuli, demonstrating the importance of the molecular structure in the peptide's function and its receptor interaction (Raczka et al., 2010).

Chemical Reactions and Properties

Neuropeptide S's chemical properties are closely tied to its receptor interactions and the subsequent intracellular signaling pathways. These properties influence the peptide's role in modulating neurological responses to stress and anxiety. The receptor variant associated with NPS, particularly the NPSR1 gene polymorphism, highlights the significance of these chemical interactions in mediating the peptide's effects on fear and anxiety behaviors (Raczka et al., 2010).

Physical Properties Analysis

The physical properties of Neuropeptide S, including its stability, solubility, and distribution within the central nervous system, are essential for its biological functions. While specific studies on these physical properties are limited, the peptide's ability to cross the blood-brain barrier and its interaction with the NPSR1 receptor suggest that its physical characteristics are conducive to its role as a neuromodulator.

Chemical Properties Analysis

The chemical properties of Neuropeptide S, such as its affinity for the NPS receptor and the signaling pathways it activates, are critical for its effects on anxiety and fear behaviors. The high efficacy of NPS signaling through the NPSR1 receptor variant indicates a strong chemical interaction that underlies the peptide's potent effects in modulating neurological responses (Raczka et al., 2010).

科研应用

Circadian Rhythms and Brain Function : Neuromedin S, similar to Neuropeptide S, is found in the rat brain and might play a role in regulating circadian rhythms through autocrine and/or paracrine actions (Mori et al., 2005).

Role in Development and Physiology : Neuropeptides such as vasopressin and substance P are involved in various developmental processes, affecting water balance and thermal stimulation in adult rats (Handelmann, 1988).

Appetite and Obesity : Neuropeptide Y (NPY) stimulates feeding in satiated rats and may play a role in human obesity and appetite disorders through specific receptors (Gehlert, 1999).

Eating Disorders : Food intake-induced changes in neuropeptide levels in the rat brain suggest potential therapeutic applications for eating disorders (Ye et al., 2017).

Neuropsychiatric Disorders : Neuropeptide S shows promise as a potential treatment for anxiety disorders, although its signaling mechanisms and interactions with other neuropeptides require further exploration (Grund & Neumann, 2018).

Cardiovascular and Neuroendocrine Functions : Studies have shown that neuropeptides like NPY can influence blood pressure regulation, heart rate in hypertensive rats, and hormone release, suggesting a complex interplay in cardiovascular and neuroendocrine systems (Tsuda et al., 1997; Michalkiewicz et al., 2003; Kalra & Crowley, 1984).

Sex Differences in Neuropeptide Distribution : Significant sex differences have been observed in the distribution of various neuropeptides, including NPY, in the rat brain, indicating potential gender-specific roles (Rugarn et al., 1999).

性质

IUPAC Name |

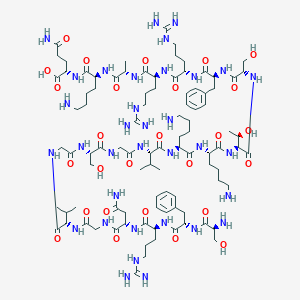

(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C95H160N34O27/c1-49(2)73(127-71(137)44-111-78(141)65(42-69(101)135)125-84(147)61(31-21-39-110-95(106)107)120-86(149)63(123-77(140)55(99)46-130)40-53-22-9-7-10-23-53)89(152)113-43-70(136)115-66(47-131)79(142)112-45-72(138)128-74(50(3)4)90(153)121-57(27-14-17-35-97)81(144)117-58(28-15-18-36-98)85(148)129-75(52(6)133)91(154)126-67(48-132)88(151)124-64(41-54-24-11-8-12-25-54)87(150)119-60(30-20-38-109-94(104)105)82(145)118-59(29-19-37-108-93(102)103)80(143)114-51(5)76(139)116-56(26-13-16-34-96)83(146)122-62(92(155)156)32-33-68(100)134/h7-12,22-25,49-52,55-67,73-75,130-133H,13-21,26-48,96-99H2,1-6H3,(H2,100,134)(H2,101,135)(H,111,141)(H,112,142)(H,113,152)(H,114,143)(H,115,136)(H,116,139)(H,117,144)(H,118,145)(H,119,150)(H,120,149)(H,121,153)(H,122,146)(H,123,140)(H,124,151)(H,125,147)(H,126,154)(H,127,137)(H,128,138)(H,129,148)(H,155,156)(H4,102,103,108)(H4,104,105,109)(H4,106,107,110)/t51-,52+,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,73-,74-,75-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLPBYGCOBLSFSK-HDNLQJMQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C95H160N34O27 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2210.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Neuropeptide S (rat) | |

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。